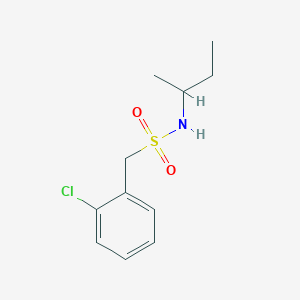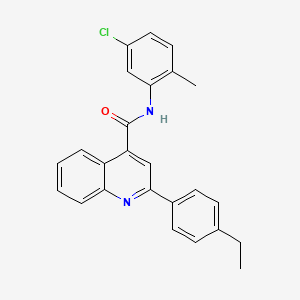
N-(sec-butyl)-1-(2-chlorophenyl)methanesulfonamide
Overview
Description
N-(sec-butyl)-1-(2-chlorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological agent. This compound is an important intermediate in the synthesis of various pharmaceuticals and is known for its unique properties that make it an ideal candidate for further investigation. In
Mechanism of Action
The mechanism of action of N-(sec-butyl)-1-(2-chlorophenyl)methanesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to inhibit the activity of MMPs, which are involved in tissue remodeling and repair. The compound has been investigated for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-1-(2-chlorophenyl)methanesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it an ideal candidate for further investigation. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments. It is also important to note that the compound is highly reactive and should be handled with care.
Future Directions
There are several future directions for the investigation of N-(sec-butyl)-1-(2-chlorophenyl)methanesulfonamide. One of the directions is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as cardiovascular diseases and metabolic disorders. Further studies are also needed to fully understand the mechanism of action of the compound and its potential side effects.
Scientific Research Applications
N-(sec-butyl)-1-(2-chlorophenyl)methanesulfonamide has been extensively studied for its potential use as a pharmacological agent. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to have an inhibitory effect on the growth of cancer cells and has shown anti-inflammatory properties. It has also been investigated for its potential use as an analgesic agent and has shown to have a positive effect on pain management.
properties
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-9(2)13-16(14,15)8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEUKSUYGXFEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4767588.png)


![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4767611.png)
![4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid](/img/structure/B4767621.png)
![5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4767631.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4767636.png)
![2-[(4-{[(4-isopropylphenoxy)acetyl]amino}-3-methylbenzoyl)amino]benzoic acid](/img/structure/B4767640.png)
![{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B4767644.png)
![2,5-dichloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4767655.png)
![methyl 2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4767656.png)

![methyl 2-chloro-5-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B4767668.png)
